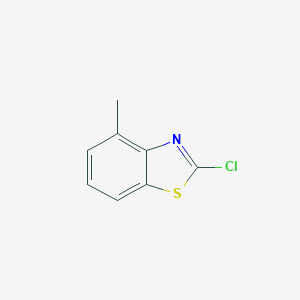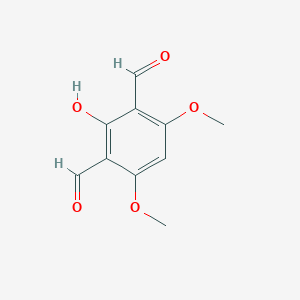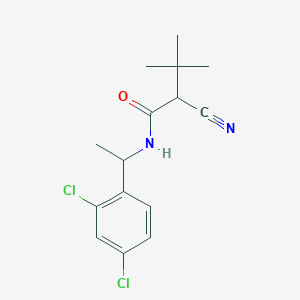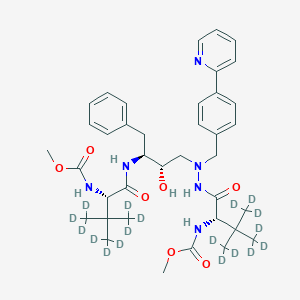
1-(2-Fluorophenyl)butane-1,3-dione
概要
説明
1-(2-Fluorophenyl)butane-1,3-dione is a chemical compound that is part of a broader class of organic compounds known as diketones. It is characterized by having two keto groups (carbonyl groups) on a butane backbone, with a fluorophenyl group attached. This structure is related to various compounds studied in the provided papers, which explore the chemical behavior and properties of similar diketones and their derivatives.
Synthesis Analysis
The synthesis of compounds related to 1-(2-Fluorophenyl)butane-1,3-dione can be complex, involving multiple steps and various reagents. For instance, a photoinduced direct oxidative annulation process has been used to synthesize polyheterocyclic compounds from 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally similar to 1-(2-Fluorophenyl)butane-1,3-dione . This method does not require transition metals or oxidants, which simplifies the synthesis and makes it more environmentally friendly.
Molecular Structure Analysis
The molecular structure of diketones is crucial in determining their chemical reactivity and physical properties. For example, the structure of a related compound, 3-(4-fluorophenyl)-1,2,5-triphenylpentane-1,5-dione, was determined by X-ray diffraction analysis, revealing a "W" conformation and providing insights into the spatial arrangement of the keto groups . This information is essential for understanding the reactivity patterns of 1-(2-Fluorophenyl)butane-1,3-dione.
Chemical Reactions Analysis
Diketones like 1-(2-Fluorophenyl)butane-1,3-dione can undergo various chemical reactions, including condensation with amines and aldehydes. For instance, 1-(2-hydroxyphenyl)-1,3-butanedione reacts with primary amines to form imines and with secondary amines and formaldehyde to yield chromones . These reactions are indicative of the potential reactivity of 1-(2-Fluorophenyl)butane-1,3-dione with similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of diketones are influenced by their molecular structure. The dual fluorescence behavior of a related compound, 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, was studied, showing that solvent polarity and viscosity significantly affect its luminescence properties . This suggests that the physical properties of 1-(2-Fluorophenyl)butane-1,3-dione, such as solubility and fluorescence, could also be influenced by similar factors.
科学的研究の応用
Tautomerism and Acid-Base Properties
- Tautomerism and Acid-Base Behavior: Research on azoderivatives of benzoylacetone, which are structurally related to 1-(2-Fluorophenyl)butane-1,3-dione, highlights their interesting tautomeric and acid-base properties. These compounds, including 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, exhibit tautomeric forms in solution and their properties shift with changes in solvent polarity (Mahmudov et al., 2011).
Applications in Material Science
Poly(vinyl) Chloride Membrane Electrodes
Another derivative, 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, has been used as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This application demonstrates the potential of these compounds in the development of selective and sensitive sensors (Kopylovich et al., 2011).
Dye-Sensitized Solar Cells
Certain aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include derivatives similar to 1-(2-Fluorophenyl)butane-1,3-dione, have been developed for use in dye-sensitized solar cells. These sensitizers exhibit high light absorption and are instrumental in improving solar cell efficiency (Islam et al., 2006).
Fluorescence Studies
- Dual Fluorescence Studies: Compounds like 2-(3-Fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione, which share structural features with 1-(2-Fluorophenyl)butane-1,3-dione, have been studied for their fluorescence behavior. Such studies are crucial in understanding the photophysical properties of these compounds (Valat et al., 2001).
Polymorphism and Structural Studies
Polymorphism in Bis-hydrazone Compounds
Research on bis-hydrazone compounds, related to 1-(2-Fluorophenyl)butane-1,3-dione, reveals polymorphism, which is essential for understanding their crystal structures and applications in various fields (Dwivedi & Das, 2018).
Thermal Properties of Azoderivatives
Studies on the thermal properties of certain azoderivatives of β-diketones, similar to 1-(2-Fluorophenyl)butane-1,3-dione, highlight their stability and phase transitions, important for material science applications (Mahmudov et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-(2-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAATXOWVMCBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569490 | |
| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)butane-1,3-dione | |
CAS RN |
131513-64-9 | |
| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

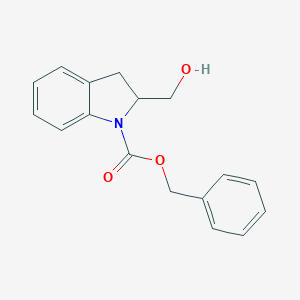
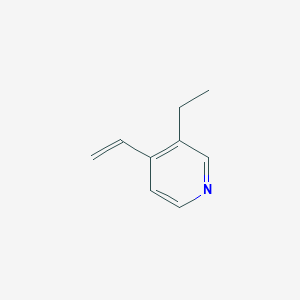
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
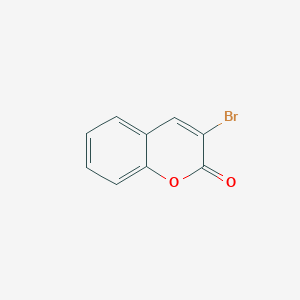
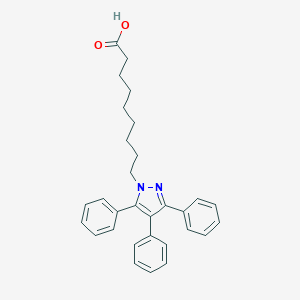
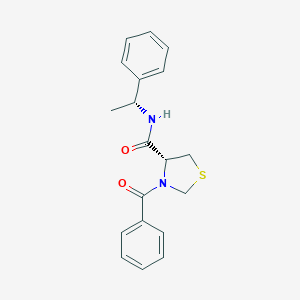
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)


